molecular formula C13H17BrN6OS B1396367 2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-58-8

2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B1396367
M. Wt: 385.29 g/mol
InChI Key: CHNVIXIEOCXJDS-UHFFFAOYSA-N
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Description

The compound “2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a chemical compound with the molecular formula C22H25BrN6O4S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been of interest due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a bromophenyl group, and an acetohydrazide group . The compound has a double-bond stereochemistry .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 135.2±0.5 cm3, and a molar volume of 375.5±7.0 cm3 . It has 10 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds . Its polar surface area is 137 Å2, and its polarizability is 53.6±0.5 10-24 cm3 .

Scientific Research Applications

Antioxidant Potential

A related compound, synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide, demonstrated a 1.5-fold higher antioxidant ability than butylated hydroxytoluene. This suggests potential applications in antioxidant research and development (Šermukšnytė et al., 2022).

Cancer Research

The cytotoxicity of 1,2,4-triazol-3-ylthioacetohydrazide derivatives was tested against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Several compounds showed higher cytotoxicity against melanoma cells, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).

Antimicrobial Activities

Various 1,2,4-triazole derivatives, including thiosemicarbazide and Schiff base derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of such compounds in antimicrobial drug development (Bayrak et al., 2009).

Central Nervous System (CNS) Effects

Compounds derived from 1,2,4-triazole-3-thiol were pharmacologically investigated for their effects on the central nervous system in mice, providing insights into the neurological impacts of these compounds (Maliszewska-Guz et al., 2005).

properties

IUPAC Name

2-[[5-[1-(4-bromoanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6OS/c1-8(16-10-5-3-9(14)4-6-10)12-18-19-13(20(12)2)22-7-11(21)17-15/h3-6,8,16H,7,15H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNVIXIEOCXJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NN)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114581
Record name Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

CAS RN

1306738-58-8
Record name Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 2
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 3
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 6
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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